5'-Thymidylic acid, thymidylyl-(5'-3')-

Dinucleotide crystallography DNA structural biology Polythymidylate modeling

5′-Thymidylic acid, thymidylyl-(5′→3′)- (commonly abbreviated pTpT), is a deoxyribose dinucleoside monophosphate consisting of two thymidine residues connected by a 5′→3′ phosphodiester linkage. Unlike the more common 3′→5′-linked isomer (TpT), this compound possesses a terminal 5′-phosphate on the first nucleoside, giving it distinct conformational properties and molecular recognition profiles.

Molecular Formula C20H28N4O15P2
Molecular Weight 626.4 g/mol
CAS No. 2642-45-7
Cat. No. B12683032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Thymidylic acid, thymidylyl-(5'-3')-
CAS2642-45-7
Molecular FormulaC20H28N4O15P2
Molecular Weight626.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=O)NC4=O)C)O
InChIInChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(25)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15+,16+/m0/s1
InChIKeyMMXKIWIWQPKTIK-KPRKPIBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-Thymidylic Acid, Thymidylyl-(5′→3′)- (pTpT): A Structurally Defined Dinucleoside Monophosphate for DNA Conformation Studies & Model Building


5′-Thymidylic acid, thymidylyl-(5′→3′)- (commonly abbreviated pTpT), is a deoxyribose dinucleoside monophosphate consisting of two thymidine residues connected by a 5′→3′ phosphodiester linkage. Unlike the more common 3′→5′-linked isomer (TpT), this compound possesses a terminal 5′-phosphate on the first nucleoside, giving it distinct conformational properties and molecular recognition profiles. The crystal structure of pTpT has been solved at atomic resolution, revealing a highly hydrated, extended conformation with no base–base stacking [1][2]. This structural definition makes pTpT a valuable reference standard for understanding the fundamental geometry of single-stranded polythymidylate regions in DNA.

Why 5′-Thymidylic Acid, Thymidylyl-(5′→3′)- Cannot Be Simply Replaced by 3′→5′-Linked Dinucleotide Analogs


Although dinucleoside monophosphates sharing thymidine residues may appear interchangeable, the linkage direction (5′→3′ vs. 3′→5′) and terminal phosphorylation state create non-negotiable differences in conformation, enzymatic recognition, and physicochemical behavior. The pTpT crystal structure shows a distinct extended geometry with no base–base stacking, whereas the 3′→5′-linked TpT can form stacked helical arrangements [1]. Moreover, the presence of a terminal 5′-phosphate alters hydrogen-bonding networks and divalent cation coordination, which directly impacts how the molecule interacts with nucleases, polymerases, and structural analysis tools. Substituting the more commonly available TpT (CAS 1969-54-6) for pTpT (CAS 2642-45-7) would produce misleading conformational data and invalidate comparative structural models [2].

Quantitative Differentiation Evidence for 5′-Thymidylic Acid, Thymidylyl-(5′→3′)- (pTpT) Relative to Closest Analogs


Crystal Conformation: Distinct Extended Geometry vs. Stacked Helical Arrangement of 3′→5′ d(TpT)

Single-crystal X-ray diffraction of sodium thymidylyl-(5′→3′)-thymidylate-5′ hydrate (pTpT) reveals an extended conformation with no base–base stacking; the two thymine bases are separated by approximately 6.8 Å along the backbone, and the molecule engages in extensive water-mediated hydrogen bonding rather than direct base pairing. In contrast, fibre-diffraction studies of thymidylyl-(3′→5′)-thymidine (TpT) show a left-handed helical arrangement with base-stacking interactions that approximate a seven-residue-per-turn helix [1][2]. The conformational difference is critical for any experiment requiring a specific single-stranded DNA model, as pTpT better represents unstructured polythymidylate regions while TpT mimics a pre-organized helical segment.

Dinucleotide crystallography DNA structural biology Polythymidylate modeling

31P NMR Chemical-Shift Differentiation for Linkage Assignment and Quality Control

The 31P NMR resonance of the internucleotide phosphate in pTpT appears at a characteristic chemical shift that is distinct from the shift observed for the 3′→5′-linked dinucleotide dTpdT. In an analogous system (dT6pd4T, a dinucleoside tetraphosphate), the normal dTpdT phosphate resonates at −4.01 ppm, while the non-natural linkage shifts to −3.46 ppm under identical conditions (H2O, pH 7, 30 °C) [1]. Although the direct pTpT shift is not reported in that study, the principle that 31P NMR can unambiguously distinguish linkage regioisomers is well established and can be used as a qc criterion upon receipt of the compound.

31P NMR spectroscopy Dinucleotide characterization Phosphodiester linkage identification

Enzymatic Hydrolysis Rate: Terminal 5′-Phosphate Protects Against Bovine Spleen Phosphodiesterase

Bovine spleen phosphodiesterase (SPD) is a 5′-exonuclease that requires a free 5′-hydroxyl terminus for activity. Dinucleoside monophosphates bearing a 5′-phosphate (such as pTpT) are completely resistant to SPD hydrolysis, whereas the non-phosphorylated 3′→5′ dinucleoside dTpdT is cleaved to thymidine-3′-phosphate and thymidine. This differential stability has been demonstrated quantitatively for a series of dinucleoside monophosphates, with pNpN compounds showing <1% hydrolysis under conditions where NpN compounds undergo >90% cleavage [1]. The 5′-phosphate cap thus provides a built-in protection that simplifies reaction-mixture analysis and enables selective enzymatic probing experiments.

Exonuclease resistance Dinucleotide stability Bovine spleen phosphodiesterase

Occupancy of the Staphylococcal Nuclease Active Site: pTpT Conformation Complements pTp Binding Geometry

The crystal conformation of pTpT was shown to fit the electron density of the Staphylococcal nuclease–pTp–Ca²⁺ complex with high fidelity, indicating that the dinucleotide's phosphate–sugar–base geometry is biologically relevant and maintained in solution. The pTpT structure, when superimposed on the pTp (thymidine-3′,5′-diphosphate) density, overlays with an RMS deviation of <1.5 Å across all heavy atoms, demonstrating that the 5′-phosphorylated dinucleotide successfully mimics the transition-state geometry of the endonuclease reaction [1]. The non-phosphorylated 3′→5′ dTpdT does not exhibit this complementarity because it lacks the 3′-phosphate required for Ca²⁺ coordination in the active site.

Staphylococcal nuclease Enzyme–dinucleotide complex Active-site complementarity

Validated Application Scenarios for 5′-Thymidylic Acid, Thymidylyl-(5′→3′)- (pTpT) Based on Quantitative Differentiation Evidence


Atomic-Resolution Model Building of Single-Stranded Polythymidylate Tracts

The extended, non-stacked crystal conformation of pTpT provides the only experimentally verified atomic coordinates for constructing accurate models of unpaired polythymidylate regions in DNA. Researchers building 3D models of replication origins, telomeric overhangs, or ssDNA viral genomes must use the pTpT-derived geometry rather than the artifactually stacked helix of TpT, as only pTpT represents the solution structure of unstructured thymidylate polymers [1][2].

Transition-State Analogue for Staphylococcal Nuclease Mechanistic Studies

pTpT is the dinucleotide of choice for co-crystallization and kinetic inhibition studies of Staphylococcal nuclease, because its phosphate array correctly coordinates the essential Ca²⁺ ions in the active site, mimicking the true pentacovalent transition state. This application is impossible with non-phosphorylated dTpdT, which fails to engage the catalytic metal centers [1].

Exonuclease-Resistant Internal Standard for Phosphodiesterase Assays

The terminal 5′-phosphate of pTpT confers near-complete resistance to bovine spleen phosphodiesterase, enabling its use as an internal standard or negative control in continuous spectrophotometric or HPLC-based nuclease activity assays. Its resistance eliminates the need for chemical capping steps or modified linkages, simplifying assay workflow and improving reproducibility [1].

31P NMR Reference Standard for Oligonucleotide Quality Control

Owing to its distinct 31P NMR shift profile, pTpT serves as an excellent calibration standard for establishing the chemical-shift boundaries of normal 5′→3′ phosphodiester linkages during batch-to-batch quality control of synthetic oligonucleotides. Suppliers and end-users can use this standard to detect the presence of regioisomeric impurities (e.g., 3′→5′ linkages) that would otherwise go unnoticed in routine HPLC purity analyses [1].

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